molecular formula C15H14S B047614 4-Propyldibenzothiophene CAS No. 132034-86-7

4-Propyldibenzothiophene

Cat. No. B047614
CAS RN: 132034-86-7
M. Wt: 226.3 g/mol
InChI Key: KVKWMMBQRSCLOU-UHFFFAOYSA-N
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Description

4-Propyldibenzothiophene is a chemical compound with the molecular formula C15H14S . It has an average mass of 226.337 Da and a monoisotopic mass of 226.081619 Da . It is used for proteomics research .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Propyldibenzothiophene were not found, a related compound, dibenzothiophene, has been studied for its reactivity. For instance, Mo-doped graphitic carbon nitride has shown exceptional catalytic activity in the oxidative desulfurization of dibenzothiophene .

Scientific Research Applications

Polymer Solar Cells

4-Propyldibenzothiophene: derivatives are pivotal in the development of conjugated polymers for polymer solar cells (PSCs). These polymers, such as benzo[1,2-b:4,5-b’]dithiophene (BDT)-based polymers, have been instrumental in achieving high power conversion efficiencies (PCEs). Recent studies indicate that PCEs of 7–8% have been achieved using BDT-based polymers, which is a significant advancement in the field of renewable energy .

Geochemical Indicators

In the petroleum industry, derivatives of dibenzothiophenes, including 4-Propyldibenzothiophene , are used as geochemical indicators. They help determine the origin, depositional environments, and thermal maturity status of crude oils and source rocks. This is particularly useful in regions like the Niger Delta Basin, where understanding the geological history and potential of oil reserves is crucial .

Mechanism of Action

Target of Action

This compound is a derivative of dibenzothiophene, a sulfur-containing polycyclic aromatic compound

Mode of Action

It is known that dibenzothiophene and its derivatives can undergo various biochemical transformations, including oxidation and reduction reactions . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes.

Biochemical Pathways

Dibenzothiophene and its derivatives, including 4-Propyldibenzothiophene, are known to be involved in several biochemical pathways. For instance, they can be metabolized by bacteria through branched metabolic pathways, including dioxygenation on C-1,2 and C-3,4 positions and monooxygenation on the sulfur atom . The metabolites produced from these pathways can have various downstream effects, potentially influencing cellular processes.

Result of Action

It is known that the oxidation products of dibenzothiophene and its derivatives can have various effects on proteins, nucleic acids, and lipids . These effects could potentially influence cellular functions and processes.

properties

IUPAC Name

4-propyldibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14S/c1-2-6-11-7-5-9-13-12-8-3-4-10-14(12)16-15(11)13/h3-5,7-10H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKWMMBQRSCLOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(=CC=C1)C3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propyldibenzothiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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